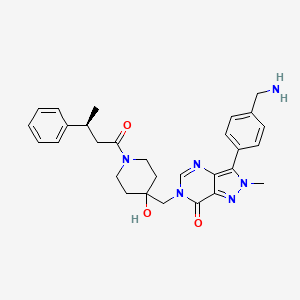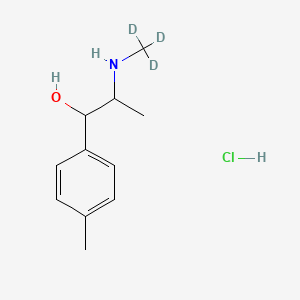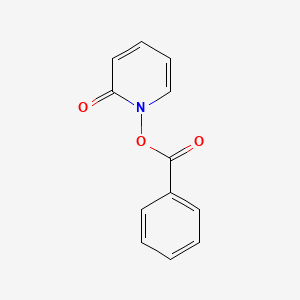
Thallium, bromodiethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium, bromodiethyl- is a chemical compound that contains thallium and bromine atoms Thallium is a heavy metal with the symbol Tl and atomic number 81 It is known for its high toxicity and has been used in various industrial applications Bromodiethyl- refers to the presence of bromine and ethyl groups in the compound
Méthodes De Préparation
The synthesis of thallium, bromodiethyl- can be achieved through several methods. One common approach involves the reaction of thallium(I) bromide with diethyl bromide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of thallium. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the toxicity of thallium compounds .
Analyse Des Réactions Chimiques
Thallium, bromodiethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, thallium can be oxidized from the +1 to the +3 oxidation state. Common oxidizing agents include nitric acid and chlorine. Reduction reactions can revert thallium from the +3 to the +1 oxidation state, often using reducing agents like hydrogen gas or sodium borohydride. Substitution reactions involve the replacement of bromine or ethyl groups with other functional groups, facilitated by reagents such as sodium iodide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Thallium, bromodiethyl- has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, thallium compounds are studied for their effects on cellular processes and potential use in imaging techniques. In medicine, thallium-based compounds have been explored for their potential in cancer treatment and diagnostic imaging. Industrial applications include the use of thallium compounds in the production of high-temperature superconductors and infrared detectors .
Mécanisme D'action
The mechanism of action of thallium, bromodiethyl- involves its interaction with cellular components. Thallium ions can mimic potassium ions and interfere with potassium channels in cells, leading to disruption of cellular functions. This can result in neurotoxic effects, as thallium ions accumulate in nerve cells and disrupt normal signaling pathways. The molecular targets of thallium include enzymes and ion channels, which are critical for maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Thallium, bromodiethyl- can be compared with other thallium compounds, such as thallium(I) chloride and thallium(III) oxide. While all these compounds contain thallium, their chemical properties and applications differ. Thallium(I) chloride is commonly used in the synthesis of other thallium compounds, while thallium(III) oxide is used in the production of high-refractive-index glass.
Propriétés
Numéro CAS |
686-71-5 |
|---|---|
Formule moléculaire |
C4H10BrTl |
Poids moléculaire |
342.41 g/mol |
Nom IUPAC |
bromo(diethyl)thallane |
InChI |
InChI=1S/2C2H5.BrH.Tl/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1 |
Clé InChI |
YGBGFMJHOSVOKL-UHFFFAOYSA-M |
SMILES canonique |
CC[Tl](CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B11939286.png)




![(3R,10R,13R,16S,17R,18S)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B11939331.png)

![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)


![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)
